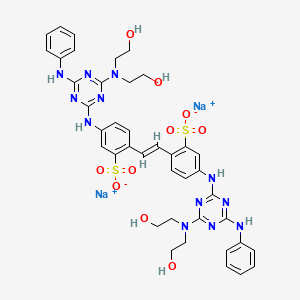
Hydroxyquinidine gluconate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxyquinidine gluconate is a derivative of quinidine, which is an alkaloid derived from the bark of the Cinchona tree. Quinidine is known for its antiarrhythmic properties and is used to treat various cardiac arrhythmias. This compound is a metabolite of quinidine and shares similar pharmacological properties, making it useful in the management of certain cardiac conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of hydroxyquinidine gluconate involves the hydroxylation of quinidine. This can be achieved through various chemical reactions, including catalytic hydrogenation or enzymatic hydroxylation. The reaction conditions typically involve the use of catalysts such as palladium on carbon or enzymes like cytochrome P450 .
Industrial Production Methods: Industrial production of this compound involves large-scale hydroxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Hydroxyquinidine gluconate undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert this compound into quinidine N-oxide.
Reduction: Reduction reactions can revert this compound back to quinidine.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Quinidine N-oxide.
Reduction: Quinidine.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
Hydroxyquinidine gluconate has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the study of alkaloid derivatives.
Biology: Investigated for its effects on cellular ion channels and its potential role in modulating cellular functions.
Medicine: Employed in the treatment of cardiac arrhythmias and studied for its potential use in other cardiovascular conditions.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes.
Mécanisme D'action
Hydroxyquinidine gluconate exerts its effects primarily by blocking sodium and potassium channels in cardiac cells. This action prolongs the action potential and refractory period of the cardiac cells, thereby stabilizing the cardiac rhythm. The compound targets specific ion channels and pathways involved in cardiac electrophysiology, making it effective in managing arrhythmias .
Comparaison Avec Des Composés Similaires
Quinidine: The parent compound, used for similar therapeutic purposes.
Quinine: Another alkaloid from the Cinchona tree, primarily used as an antimalarial agent.
Hydroquinidine: A stereoisomer of quinidine with similar antiarrhythmic properties.
Uniqueness: Hydroxyquinidine gluconate is unique due to its specific hydroxylation, which imparts distinct pharmacokinetic and pharmacodynamic properties. It has a larger volume of distribution and a longer elimination half-life compared to quinidine, making it a valuable alternative in certain clinical scenarios .
Propriétés
Numéro CAS |
18253-58-2 |
|---|---|
Formule moléculaire |
C26H38N2O9 |
Poids moléculaire |
522.6 g/mol |
Nom IUPAC |
(S)-[(4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid |
InChI |
InChI=1S/C20H26N2O2.C6H12O7/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;7-1-2(8)3(9)4(10)5(11)6(12)13/h4-6,8,11,13-14,19-20,23H,3,7,9-10,12H2,1-2H3;2-5,7-11H,1H2,(H,12,13)/t13-,14-,19?,20-;2-,3-,4+,5-/m01/s1 |
Clé InChI |
LFDHHWHDYXAPIG-OSPZJNBRSA-N |
SMILES isomérique |
CC[C@H]1CN2CC[C@H]1CC2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O |
SMILES canonique |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O.C(C(C(C(C(C(=O)O)O)O)O)O)O |
Synonymes |
Hydroxyquinidine gluconate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B1144081.png)
![4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144082.png)
![3,5-dibromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1144083.png)
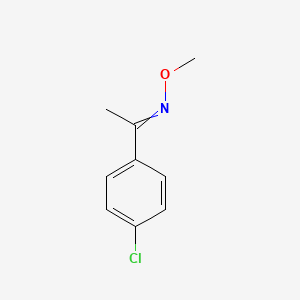

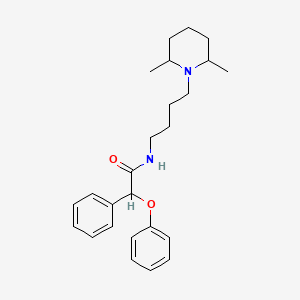
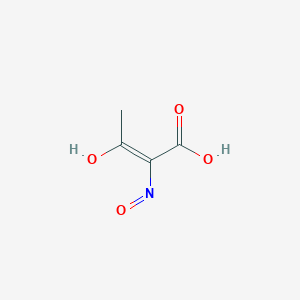
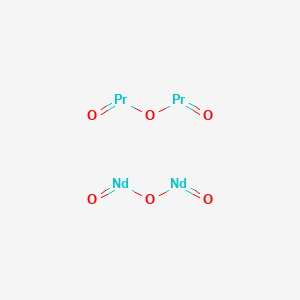
![Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate](/img/structure/B1144091.png)
